![molecular formula C25H21N5O3S B11275879 N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide](/img/structure/B11275879.png)
N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide
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Overview
Description
N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinyl ring, a phenylcarbamoyl group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide typically involves multiple steps, including the formation of the triazinyl ring, the introduction of the phenylcarbamoyl group, and the attachment of the benzamide moiety. Common reagents used in these reactions include phenyl isocyanate, ethyl chloroformate, and various sulfur-containing compounds. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]acetamide
- N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propionamide
Uniqueness
N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H21N5O3S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-[3-(1-anilino-1-oxopropan-2-yl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5O3S/c1-16(22(31)26-18-12-6-3-7-13-18)34-25-28-24(33)21(29-30-25)19-14-8-9-15-20(19)27-23(32)17-10-4-2-5-11-17/h2-16H,1H3,(H,26,31)(H,27,32)(H,28,30,33) |
InChI Key |
KQMWRFRYLRRGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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